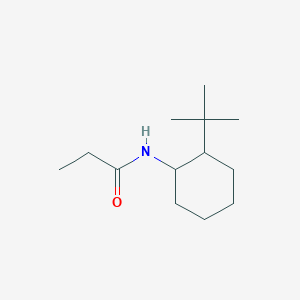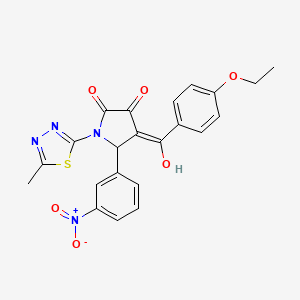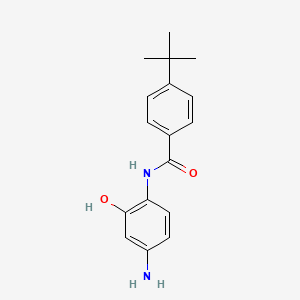![molecular formula C13H12F3NO3S B5313090 1-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide](/img/structure/B5313090.png)
1-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide is a useful research compound. Its molecular formula is C13H12F3NO3S and its molecular weight is 319.30 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide is 319.04899890 g/mol and the complexity rating of the compound is 540. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Herbicidal Activity
Fluridone is primarily recognized as a potent herbicide. Its mode of action involves inhibiting photosynthesis by disrupting the electron transport chain in chloroplasts. As a result, it effectively controls aquatic weeds and submerged plants. Researchers have explored its use in managing invasive aquatic species, such as hydrilla (Hydrilla verticillata) and Eurasian watermilfoil (Myriophyllum spicatum) .
Aquatic Ecosystem Management
Beyond herbicidal activity, fluridone plays a crucial role in maintaining balanced aquatic ecosystems. By selectively targeting unwanted plants, it helps preserve biodiversity and prevent the dominance of invasive species. Researchers continue to investigate its impact on non-target organisms and long-term ecological effects .
Algae Control
Fluridone’s effectiveness extends to controlling algae blooms in freshwater bodies. Algae, such as cyanobacteria (blue-green algae), can lead to water quality issues, including harmful algal blooms (HABs). Fluridone disrupts algal photosynthesis, reducing their growth and preventing excessive nutrient release .
Agricultural Applications
While primarily used in aquatic environments, fluridone has potential applications in agriculture. Researchers explore its use as a pre-emergent herbicide for terrestrial crops. By inhibiting weed growth early in the season, it could reduce competition and enhance crop yield. However, further studies are needed to optimize its efficacy and safety in agricultural settings .
Environmental Monitoring
Fluridone serves as a valuable tool for monitoring water quality. Its presence or absence in water bodies can indicate herbicide contamination, providing insights into human activities and environmental impact. Researchers use fluridone as a tracer to study water movement, dispersion, and retention .
Photodynamic Therapy (PDT)
In recent years, researchers have explored fluridone’s potential in photodynamic therapy (PDT). PDT combines a photosensitizer (like fluridone) with light to selectively destroy cancer cells. Fluridone’s ability to generate reactive oxygen species upon light exposure makes it an intriguing candidate for cancer treatment. However, this application is still in the early stages of investigation .
属性
IUPAC Name |
5,5-dioxo-1-[3-(trifluoromethyl)phenyl]-3a,4,6,6a-tetrahydro-3H-thieno[3,4-b]pyrrol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO3S/c14-13(15,16)9-2-1-3-10(5-9)17-11-7-21(19,20)6-8(11)4-12(17)18/h1-3,5,8,11H,4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLCSDWLEALSHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CS(=O)(=O)CC2N(C1=O)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1-benzyl-4-piperidinyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5313011.png)
![3-[5-(4-chloro-2,5-dimethoxyphenyl)-2-furyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5313019.png)

![3-[2-(3-methoxybenzyl)-4-morpholinyl]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5313025.png)
![2-tert-butyl-6-(3,5-difluoro-4-methoxybenzoyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5313027.png)


![3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5313058.png)
![2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N,N-dimethylacetamide](/img/structure/B5313064.png)
![N-(3,4-dimethoxybenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B5313075.png)


![(4R)-4-(4-{1-[(4-ethylbenzoyl)amino]-1-methylethyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5313089.png)
![2-(2-{5-[(4-methylphenyl)thio]-2-furyl}-1H-imidazol-1-yl)ethanol](/img/structure/B5313098.png)